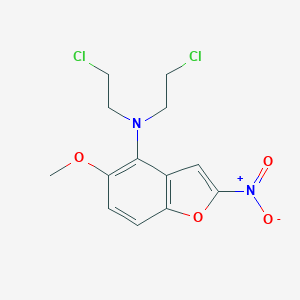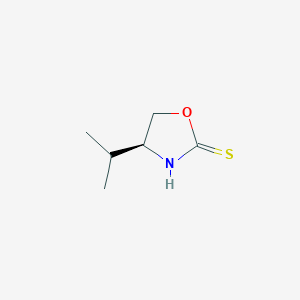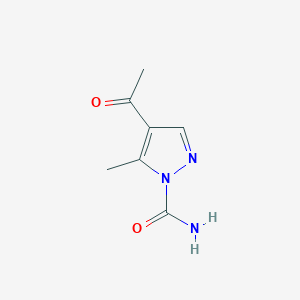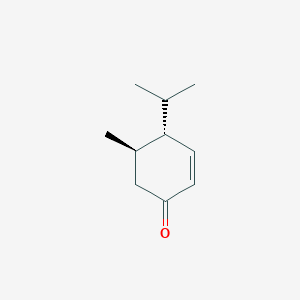
Selenopergolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenopergolide is a novel compound that has gained attention in recent years due to its potential applications in scientific research. It is a derivative of pergolide, a dopamine agonist that has been used clinically for the treatment of Parkinson's disease. Selenopergolide is unique in that it contains selenium, an essential trace element that has been shown to have antioxidant properties.
Wirkmechanismus
The exact mechanism of action of selenopergolide is not yet fully understood. However, it is thought to act as a dopamine agonist, similar to pergolide. Additionally, the presence of selenium in the compound may contribute to its antioxidant properties, which could play a role in its neuroprotective effects.
Biochemical and Physiological Effects:
Selenopergolide has been shown to have a number of biochemical and physiological effects. In addition to its potential neuroprotective and anti-cancer properties, it has also been shown to have anti-inflammatory effects. Additionally, selenium has been shown to play a role in the regulation of thyroid hormone metabolism and immune function.
Vorteile Und Einschränkungen Für Laborexperimente
Selenopergolide has a number of advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, its potential neuroprotective and anti-cancer properties make it an attractive compound for a variety of different research applications. However, there are also some limitations to its use. For example, the exact mechanism of action is not yet fully understood, which could make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of different future directions for research on selenopergolide. One potential avenue is to further investigate its potential neuroprotective effects in models of Parkinson's disease. Additionally, its anti-cancer properties could be further explored in a variety of different cancer types. Finally, the exact mechanism of action could be further elucidated through biochemical and physiological studies.
Synthesemethoden
The synthesis of selenopergolide involves the replacement of the oxygen atom in the pergolide molecule with a selenium atom. This can be achieved through a variety of methods, including the reaction of pergolide with selenium dioxide or the reduction of selenocysteine with pergolide. The resulting compound has been shown to be stable and can be easily purified using standard chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
Selenopergolide has shown promise in a number of scientific research applications. In particular, it has been studied for its potential neuroprotective effects in models of Parkinson's disease. In one study, selenopergolide was shown to protect dopaminergic neurons from oxidative stress-induced damage, suggesting that it may have potential as a therapeutic agent for Parkinson's disease. Additionally, selenopergolide has been studied for its potential anti-cancer properties, as selenium has been shown to have anti-tumor effects in a number of different cancer types.
Eigenschaften
CAS-Nummer |
109297-72-5 |
|---|---|
Molekularformel |
C19H26N2Se |
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
(6aR,9R)-9-(methylselanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C19H26N2Se/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16?,18-/m1/s1 |
InChI-Schlüssel |
FLDNELKQZKFSKM-DQYPLQBXSA-N |
Isomerische SMILES |
CCCN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C[Se]C |
SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C[Se]C |
Kanonische SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C[Se]C |
Synonyme |
selenopergolide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



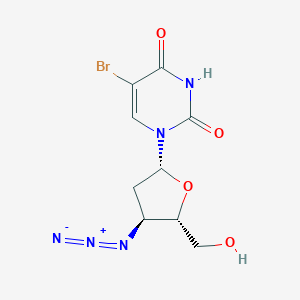
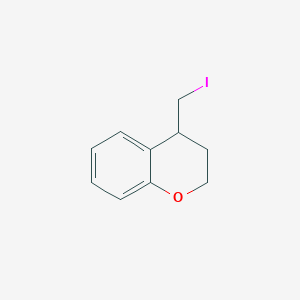
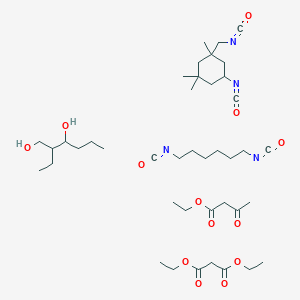
![[2-methoxy-5-[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]phenyl]boronic acid](/img/structure/B33580.png)


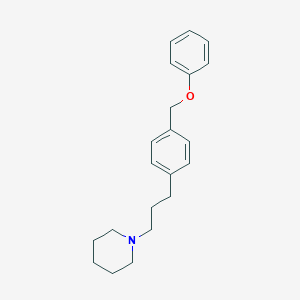
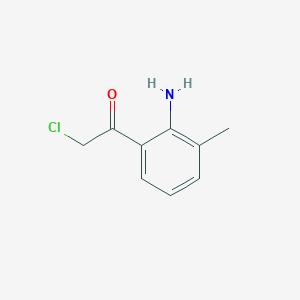
![9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B33588.png)
